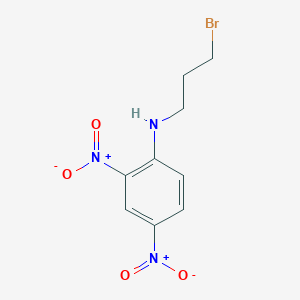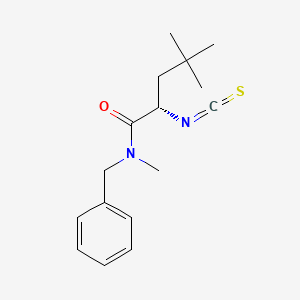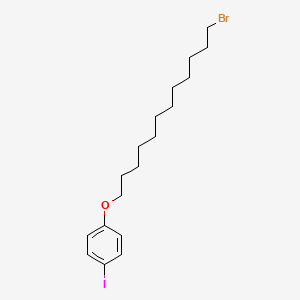![molecular formula C18H25N5O2 B14176948 Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B14176948.png)
Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- is a complex organic compound with a unique structure that includes a cyclohexanol core, a pyrazolyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- typically involves multiple steps. One common method includes the reaction of a cyclohexanol derivative with a pyrazolyl-pyrimidinyl compound under specific conditions. For example, the reaction may be carried out in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolyl and pyrimidinyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield various reduced derivatives of the pyrazolyl and pyrimidinyl groups .
Scientific Research Applications
Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 4-[1-(2-fluorophenyl)-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]-, trans-: Similar structure but with a triazolyl group instead of a pyrazolyl group.
3-Nitro-4-[[(tetrahydropyran-4-yl)methyl]amino]benzenesulfonamide: Contains a tetrahydropyran moiety but differs in the overall structure and functional groups.
Uniqueness
Properties
Molecular Formula |
C18H25N5O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[[4-[5-(oxan-3-yl)-1H-pyrazol-4-yl]pyrimidin-2-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C18H25N5O2/c24-14-5-3-13(4-6-14)21-18-19-8-7-16(22-18)15-10-20-23-17(15)12-2-1-9-25-11-12/h7-8,10,12-14,24H,1-6,9,11H2,(H,20,23)(H,19,21,22) |
InChI Key |
SCIILXOOXBQBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=C(C=NN2)C3=NC(=NC=C3)NC4CCC(CC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine](/img/structure/B14176867.png)
![4-Allyloxy-[1,2]naphthoquinone](/img/structure/B14176875.png)

![N-(2-Chlorophenyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]pentanamide](/img/structure/B14176881.png)
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid](/img/structure/B14176882.png)
![17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane](/img/structure/B14176885.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B14176892.png)


![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
![N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B14176921.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)
![1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-](/img/structure/B14176944.png)
